2-Methyl-4-phenyl-3H-pyrido[1,2-b]pyridazin-3-one
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Overview
Description
2-Methyl-4-phenyl-3H-pyrido[1,2-b]pyridazin-3-one is a heterocyclic compound that belongs to the pyridazinone family. These compounds are known for their diverse pharmacological activities and are often used as scaffolds in medicinal chemistry due to their ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenyl-3H-pyrido[1,2-b]pyridazin-3-one typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-3-nitroaniline with phenylhydrazine, followed by cyclization and oxidation steps . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-phenyl-3H-pyrido[1,2-b]pyridazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-Methyl-4-phenyl-3H-pyrido[1,2-b]pyridazin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a scaffold for drug development, particularly in designing molecules with therapeutic potential.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 2-Methyl-4-phenyl-3H-pyrido[1,2-b]pyridazin-3-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: Another heterocyclic compound with similar pharmacological activities.
Pyridazinone: A closely related compound with a similar structure but different functional groups.
Pyrazole: Another nitrogen-containing heterocycle with diverse biological activities.
Uniqueness
2-Methyl-4-phenyl-3H-pyrido[1,2-b]pyridazin-3-one is unique due to its specific structure, which allows it to interact with a wide range of biological targets.
Properties
CAS No. |
60047-71-4 |
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Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
2-methyl-4-phenylpyrido[1,2-b]pyridazin-3-one |
InChI |
InChI=1S/C15H12N2O/c1-11-15(18)14(12-7-3-2-4-8-12)13-9-5-6-10-17(13)16-11/h2-10H,1H3 |
InChI Key |
POUISERKQITKHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=CC=CC2=C(C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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